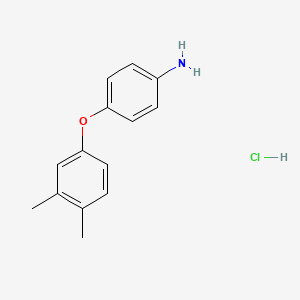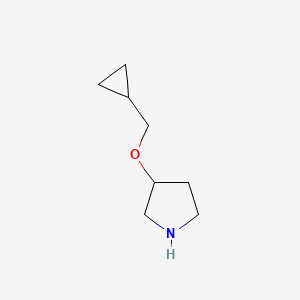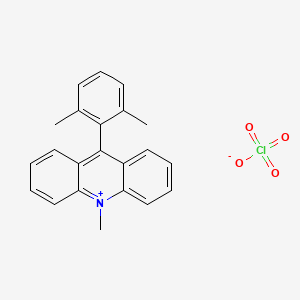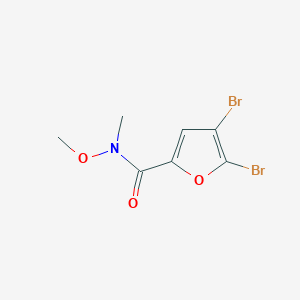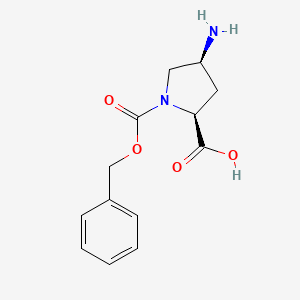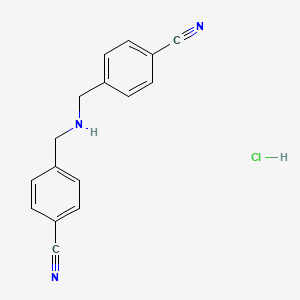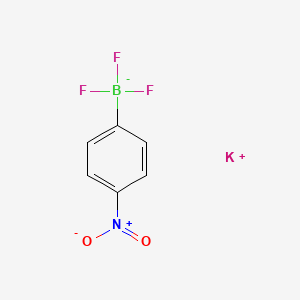
Potassium (4-nitrophenyl)trifluoroborate
Overview
Description
Potassium (4-nitrophenyl)trifluoroborate is a heterocyclic organic compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 . The IUPAC name for this compound is potassium;trifluoro- (4-nitrophenyl)boranuide .
Molecular Structure Analysis
The molecular structure of Potassium (4-nitrophenyl)trifluoroborate can be represented by the canonical SMILES string: [B-] (C1=CC=C (C=C1) [N+] (=O) [O-]) (F) (F)F. [K+] . This indicates that the compound contains a boron atom connected to a nitrophenyl group and three fluorine atoms, and it is ionically bonded to a potassium atom .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Scientific Research Applications
-
Suzuki–Miyaura-type Reactions
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- Method : These reactions involve the cross-coupling of organoboron reagents with organic halides or pseudohalides .
- Results : The use of Potassium Trifluoroborate Salts in these reactions offers several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
-
Petasis Borono-Mannich Multicomponent Reaction
- Field : Organic Synthesis
- Application : Potassium Trifluoroborate Salts have been used in the Petasis borono-Mannich multicomponent reaction for the enantioselective synthesis of α-amino esters .
- Method : This reaction involves the use of ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions .
- Results : The use of trifluoroborate salts in this reaction is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
-
Decarboxylative Borylation
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been used in decarboxylative borylation reactions .
- Method : This reaction involves the use of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- Results : This method provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
-
Preparation of Potassium Organotrifluoroborates
- Field : Organic Synthesis
- Application : Potassium Trifluoroborate Salts have been used in the preparation of potassium organotrifluoroborates .
- Method : This method involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
- Results : Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
-
β-Boration of α,β-Unsaturated Carbonyl Compounds
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been used in the β-boration of α,β-unsaturated carbonyl compounds .
- Method : This reaction involves the use of tetrahydroxydiborane .
- Results : Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
-
Preparation of Potassium Trifluoroboratohomoenolates
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been used in the preparation of ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates .
- Method : This method involves the use of the corresponding unsaturated carbonyl compounds .
- Results : These trifluoroboratohomoenolates are effective coupling partners in the Suzuki-Miyaura reaction with various electrophiles including electron-rich and electron-poor aryl bromides and -chlorides .
-
Epoxidation of C=C bonds
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
- Method : This reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
- Results : The use of Potassium Trifluoroborate Salts in these reactions offers several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
-
Enantioselective Synthesis of α-Amino Esters
- Field : Organic Synthesis
- Application : Potassium Trifluoroborate Salts have been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction .
- Method : This method uses ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions .
- Results : The use of trifluoroborate salts would be preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
-
Preparation of Optical Active α-Amino
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts have been used in the preparation of optical active α-amino .
- Method : This method involves the use of chiral biphenol catalysts and trifluoroborate salts .
- Results : The use of trifluoroborate salts would be preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
Future Directions
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their stability and versatility in various reactions make them valuable in the field of organic chemistry. Future research may focus on expanding their applications in various chemical reactions and improving their synthesis methods.
properties
IUPAC Name |
potassium;trifluoro-(4-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAMHLXAXZYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661244 | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-nitrophenyl)trifluoroborate | |
CAS RN |
850623-71-1 | |
| Record name | Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
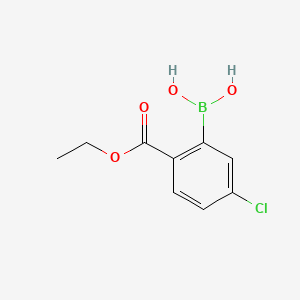
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
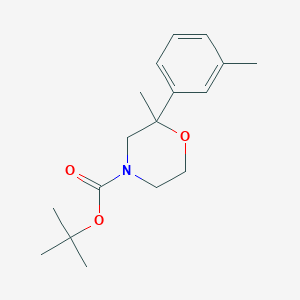
![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
